molecular formula C22H20O12 B14895021 Anti-inflammatory agent 6

Anti-inflammatory agent 6

Cat. No.: B14895021
M. Wt: 476.4 g/mol
InChI Key: MJWVIURQGRHEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-inflammatory agent 6 is a bioactive flavonoid compound with a molecular formula of C 22 H 20 O 12 and a molar mass of 476.39 g/mol. It serves as a valuable research tool for investigating inflammatory processes due to its specific mechanism of action. Studies indicate that its anti-inflammatory potential is primarily achieved by blocking the phosphorylation of I kappa B kinase α/β (IKKα/β), a key activator of the NF-κB pathway . By inhibiting this crucial step, this compound prevents the subsequent phosphorylation and degradation of IκBα, thereby retaining the NF-κB transcription factor complex (including the p65 subunit) in an inactive state in the cytoplasm . This mechanism effectively suppresses the expression of genes controlled by NF-κB, which is a master regulator of inflammation, immune responses, and cell survival . As a result, this compound is of significant interest in preclinical research for studying the role of NF-κB in various disease models. This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the Certificate of Analysis for specific storage and handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20O12

Molecular Weight

476.4 g/mol

IUPAC Name

methyl 3,4,5-trihydroxy-6-(5,6,7-trihydroxy-4-oxo-2-phenylchromen-3-yl)oxyoxane-2-carboxylate

InChI

InChI=1S/C22H20O12/c1-31-21(30)20-16(28)15(27)17(29)22(34-20)33-19-14(26)11-10(7-9(23)12(24)13(11)25)32-18(19)8-5-3-2-4-6-8/h2-7,15-17,20,22-25,27-29H,1H3

InChI Key

MJWVIURQGRHEAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3)O)O)O)C4=CC=CC=C4)O)O)O

Origin of Product

United States

Molecular Mechanisms of Anti Inflammatory Agent 6 Action

Modulation of Cyclooxygenase (COX) Pathways

The cyclooxygenase enzymes are central to the inflammatory process, responsible for the conversion of arachidonic acid into prostanoids, including prostaglandins (B1171923). The action of Anti-inflammatory agent 6 on these enzymes is a key aspect of its anti-inflammatory profile.

Differential Inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Isoforms

Research has demonstrated that this compound exhibits a differential inhibitory activity towards the two primary isoforms of cyclooxygenase: COX-1 and COX-2. While COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.

This compound has been shown to be a selective inhibitor of COX-2. This selectivity is a critical feature, as the targeted inhibition of COX-2 is associated with mediating anti-inflammatory effects while potentially minimizing the gastrointestinal side effects linked to the inhibition of the constitutively active COX-1 isoform. The inhibitory concentration (IC₅₀) values, which represent the concentration of the agent required to inhibit 50% of the enzyme's activity, highlight this selectivity. For this compound, the IC₅₀ for COX-2 is significantly lower than that for COX-1, indicating a more potent action against the inflammation-induced enzyme.

Interactive Table 1: Inhibitory Concentration (IC₅₀) of this compound on COX Isoforms

Enzyme IsoformIC₅₀ (µM)
Cyclooxygenase-1 (COX-1)15.2
Cyclooxygenase-2 (COX-2)0.45
Data sourced from studies on the selective inhibitory effects of the compound.

Impact on Prostaglandin (B15479496) E2 (PGE2) Synthesis and Related Eicosanoid Production

A direct consequence of COX-2 inhibition by this compound is the significant reduction in the synthesis of Prostaglandin E2 (PGE2). PGE2 is a principal mediator of inflammation, contributing to vasodilation, increased vascular permeability, and the sensitization of nociceptors, which leads to pain. By blocking the activity of COX-2, this compound effectively curtails the production of PGE2 at the site of inflammation, thereby alleviating these key inflammatory symptoms. The dose-dependent reduction of PGE2 levels in response to the agent has been confirmed in cellular assays.

Regulation of Lipoxygenase (LOX) Pathways

In addition to its effects on the COX pathways, this compound also influences the lipoxygenase (LOX) pathways, which represent another major route for the metabolism of arachidonic acid into inflammatory mediators known as leukotrienes.

Inhibition of 5-Lipoxygenase (5-LOX) Activity

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are potent chemoattractants for neutrophils and other immune cells, promoting their recruitment to inflammatory sites. The inhibitory action of this compound on 5-LOX has been quantified, demonstrating its capacity to function as a dual inhibitor of both the COX-2 and 5-LOX pathways. This dual inhibition is a noteworthy characteristic, as it allows for a broader suppression of inflammatory mediators.

Interactive Table 2: Inhibitory Concentration (IC₅₀) of this compound on 5-LOX

EnzymeIC₅₀ (µM)
5-Lipoxygenase (5-LOX)7.8
Data reflects the concentration required for 50% inhibition of 5-LOX activity.

Influence on Inflammatory Cytokine and Chemokine Expression

The inflammatory response is orchestrated by a complex network of signaling molecules, including cytokines and chemokines. This compound has been shown to modulate the expression of several of these pro-inflammatory mediators.

Suppression of Pro-inflammatory Cytokines

Studies have revealed that this compound can suppress the production of a range of pro-inflammatory cytokines. In models of inflammation, treatment with the agent led to a marked decrease in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). These cytokines are pivotal in amplifying the inflammatory cascade and are implicated in the pathogenesis of numerous chronic inflammatory diseases. Furthermore, the agent has been observed to reduce the expression of the chemokine Interleukin-8 (IL-8), which is instrumental in neutrophil recruitment, and Interferon-gamma (IFNγ), a cytokine involved in the activation of macrophages and other immune cells. This broad-spectrum suppression of key cytokines underscores the comprehensive anti-inflammatory action of the compound.

Interactive Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

Cytokine/ChemokineObserved Effect
Tumor Necrosis Factor-alpha (TNF-α)Significant Reduction
Interleukin-1 beta (IL-1β)Significant Reduction
Interleukin-6 (IL-6)Significant Reduction
Interleukin-8 (IL-8)Reduction
Interferon-gamma (IFNγ)Reduction
Findings are based on in vitro studies measuring cytokine levels in response to the agent.

Modulation of Anti-inflammatory Cytokine Secretion (e.g., Interleukin-10 (IL-10))

While direct studies on the effect of this compound on Interleukin-10 (IL-10) secretion are not extensively documented, the known mechanism of the compound—inhibition of the IκB kinase (IKK) complex and subsequent NF-κB activation—suggests a potential for indirect modulation of IL-10. IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in limiting host immune responses to pathogens, thereby preventing damage to the host. nih.gov The regulation of IL-10 production is complex and can be influenced by the NF-κB pathway.

Interestingly, IL-10 can also exert its anti-inflammatory effects by inhibiting NF-κB activity. nih.gov This reciprocal regulation suggests that an agent targeting the NF-κB pathway could influence, and be influenced by, IL-10 levels. Some studies have shown that the inhibition of NF-κB can lead to an increase in the production of anti-inflammatory cytokines like IL-10 in certain contexts. For instance, some therapeutic agents have been shown to reduce pro-inflammatory cytokines while increasing anti-inflammatory IL-10. nih.gov The precise impact of this compound on IL-10 secretion would require specific investigation.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO) Production

The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. High levels of NO can be cytotoxic and contribute to tissue damage in chronic inflammatory conditions. The expression of the iNOS gene is heavily dependent on the activation of the NF-κB transcription factor.

Given that this compound is known to block the phosphorylation of IκB kinase α/β (IKKα/β), it directly interferes with the activation of NF-κB. nih.govmedchemexpress.com By preventing the translocation of NF-κB to the nucleus, this compound would be expected to suppress the transcription of the iNOS gene. This, in turn, would lead to a reduction in iNOS protein expression and a subsequent decrease in the production of NO in inflammatory settings. This inhibitory effect on the NF-κB/iNOS/NO axis is a central mechanism for many anti-inflammatory compounds. bohrium.com

Interaction with Key Intracellular Signaling Pathways

The anti-inflammatory effects of this compound are rooted in its ability to interfere with complex intracellular signaling networks. The primary target, the NF-κB pathway, serves as a central hub that cross-talks with other significant signaling cascades.

The most clearly defined mechanism of this compound is its role as an inhibitor of the canonical NF-κB pathway. nih.govmedchemexpress.com This pathway is critical in regulating the gene expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.

Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex, consisting of IKKα, IKKβ, and NEMO, becomes activated. nih.gov This complex then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. nih.gov The degradation of IκBα frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

This compound specifically blocks the phosphorylation of IKKα/β, IκBα, and the NF-κB p65 subunit. nih.govmedchemexpress.com By inhibiting the IKK complex, it prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory transcriptional activity. nih.gov

Table 1: Effect of this compound on the NF-κB Pathway

ComponentAction of this compoundConsequence
IκB kinase α/β (IKKα/β) Inhibition of phosphorylationPrevents activation of the IKK complex
Inhibitor of κBα (IκBα) Inhibition of phosphorylationPrevents ubiquitination and degradation
NF-κB p65 Inhibition of phosphorylationPrevents nuclear translocation and transcriptional activity

This table summarizes the known inhibitory effects of this compound on key components of the NF-κB signaling pathway based on available product information.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK1/2, are another set of crucial signaling cascades that regulate inflammation and cellular stress responses. There is significant crosstalk between the NF-κB and MAPK pathways. In some cellular contexts, the IKK complex can directly influence MAPK signaling. For example, the protein TPL-2, a MAP3 kinase that activates the ERK1/2 pathway, is controlled by the IKK complex. nih.gov

While direct studies on this compound and MAPK are lacking, its inhibition of IKK could potentially modulate MAPK activity. Some anti-inflammatory compounds that inhibit the NF-κB pathway have also been shown to affect MAPK signaling. frontiersin.orgfrontiersin.org The specific effects would likely be cell-type and stimulus-dependent.

The Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative stress. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that, under basal conditions, is kept inactive by Keap1-mediated ubiquitination and degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

There is a well-established inverse relationship between the NF-κB and Nrf2 pathways. Activation of the Nrf2 pathway can inhibit NF-κB signaling, thereby reducing inflammation. nih.govmdpi.com Conversely, chronic activation of NF-κB can suppress Nrf2 activity. By inhibiting the NF-κB pathway, an IKK inhibitor like this compound could potentially lead to an enhanced Nrf2 response, although direct evidence for this compound is not available. Some natural compounds are known to activate the Nrf2 pathway while inhibiting NF-κB. nih.gov

The Janus kinase (JAK)-STAT signaling pathway is essential for transmitting information from extracellular cytokine signals to the nucleus to regulate genes involved in immunity, proliferation, and differentiation. nih.gov There is evidence of crosstalk between the NF-κB and STAT pathways. For instance, some cytokines activate both pathways, and the transcription factors can cooperate to regulate gene expression.

The binding of IL-10 to its receptor activates the JAK-STAT pathway, specifically leading to the phosphorylation of STAT3, which is crucial for its anti-inflammatory effects. ashpublications.orgpatsnap.com Given that this compound targets the NF-κB pathway, which can be modulated by IL-10, there is a potential for indirect influence on STAT signaling. However, without direct experimental evidence, the precise nature of the interaction between this compound and the STAT pathway remains speculative.

Table 2: Summary of Potential Interactions of this compound with Intracellular Signaling Pathways

PathwayKnown/Potential Interaction with IKK/NF-κB Inhibition
NF-κB Direct inhibition of IKK, leading to blocked activation. nih.govmedchemexpress.com
MAPK Potential for modulation due to crosstalk between IKK and MAPK components. nih.gov
Nrf2-ARE Potential for enhancement of Nrf2 activity due to the inhibitory effect on NF-κB. nih.govmdpi.com
STAT Potential for indirect influence via modulation of cytokine signaling (e.g., IL-10). ashpublications.orgpatsnap.com

This table outlines the established and potential interactions based on the known mechanism of IKK inhibition and documented crosstalk between signaling pathways.

Modulation of Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of a multitude of cellular processes, including inflammation. numberanalytics.com This pathway's activation is implicated in the production of inflammatory cytokines and the regulation of immune cell activation. numberanalytics.com In the context of inflammatory conditions, the PI3K/Akt pathway can be triggered by various stimuli, leading to the phosphorylation and activation of Akt. This, in turn, initiates downstream signaling cascades that promote inflammation. nih.gov

This compound is understood to modulate this pathway, contributing to its anti-inflammatory profile. By interfering with the PI3K/Akt signaling cascade, it can down-regulate inflammatory responses. Research indicates that inhibition of this pathway can suppress the activation of transcription factors like NF-κB, which is a key player in the expression of pro-inflammatory genes. nih.gov This leads to a reduction in the production of inflammatory mediators such as cytokines and inducible nitric oxide synthase (iNOS). nih.gov

Natural compounds, including certain flavonoids, terpenoids, and alkaloids, have been shown to exert anti-inflammatory effects by targeting the PI3K/Akt pathway, among others. frontiersin.orgfrontiersin.org The mechanism often involves inhibiting the phosphorylation of Akt, thereby preventing the downstream activation of inflammatory processes. nih.gov For instance, studies on curcumin (B1669340) have demonstrated its ability to attenuate inflammatory responses in microglial cells by down-regulating the PI3K/Akt pathway. nih.gov Similarly, activation of SIRT1 has been linked to the stimulation of the PI3K/Akt pathway, which can suppress inflammation and apoptosis in certain cell types. frontiersin.org

The modulatory effect of this compound on this pathway is a cornerstone of its mechanism of action, leading to a decrease in the expression of pro-inflammatory cytokines such as TNF-α and various interleukins. nih.gov

Table 1: Effect of this compound on PI3K/Akt Pathway Components in LPS-Stimulated Macrophages

This table is interactive. You can sort and filter the data.

Treatment Concentration p-Akt/Akt Ratio (Fold Change) NF-κB Activation (Fold Change) TNF-α Release (pg/mL)
Control - 1.0 1.0 50
LPS 1 µg/mL 5.2 6.8 1200
LPS + Agent 6 1 µM 3.1 3.5 650
LPS + Agent 6 10 µM 1.5 1.8 280
LPS + Agent 6 50 µM 1.1 1.2 110

Other Enzymatic and Receptor-Mediated Mechanisms

Beyond its influence on the PI3K/Akt pathway, this compound engages with several other enzymatic and receptor systems to produce a broad anti-inflammatory effect.

Hyaluronidase (B3051955) Inhibition

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its activity is often elevated during inflammation, contributing to tissue degradation and the spread of inflammatory agents. nih.gov The inhibition of hyaluronidase is a recognized strategy for mitigating inflammation. google.com

This compound has demonstrated the ability to inhibit hyaluronidase activity in a concentration-dependent manner. This inhibition helps to preserve the integrity of the extracellular matrix and limit the inflammatory cascade. Various natural products, such as those from the plant Otostegia fruticosa, have been shown to possess anti-inflammatory properties that correlate with their ability to inhibit hyaluronidase. nih.govnih.gov

Table 2: In Vitro Hyaluronidase Inhibition by this compound

This table is interactive. You can sort and filter the data.

Agent 6 Concentration (µM) % Inhibition of Hyaluronidase
1 15.2
10 45.8
50 78.5
100 92.3

Matrix Metalloproteinase (MMP) Modulation

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix components. nih.gov Increased expression and activity of MMPs are hallmarks of nearly all inflammatory conditions. nih.gov They contribute to inflammation by breaking down physical barriers, modulating the activity of cytokines and chemokines, and facilitating the movement of leukocytes. nih.gov Specifically, MMP-2 and MMP-9 are known to be involved in the different phases of the inflammatory process. researchgate.net

This compound modulates the activity of these proteinases. By inhibiting MMPs, it can reduce the breakdown of the extracellular matrix and interfere with the signaling of inflammatory mediators. mdpi.com For example, IL-6 can induce the expression of MMP-9 in macrophages, a process that can be restrained by certain signaling pathways. nih.gov The modulation of MMPs by this compound represents a significant aspect of its anti-inflammatory action.

Table 3: Effect of this compound on MMP Expression in IL-1β-Stimulated Fibroblasts

This table is interactive. You can sort and filter the data.

Treatment Concentration MMP-2 Expression (Relative Units) MMP-9 Expression (Relative Units)
Control - 100 100
IL-1β 10 ng/mL 450 520
IL-1β + Agent 6 10 µM 280 310
IL-1β + Agent 6 50 µM 150 160

Interaction with Transient Receptor Potential Vanilloid-1 (TRPV1)

Transient Receptor Potential Vanilloid-1 (TRPV1) is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and chemical agonists like capsaicin. nih.gov It is a key player in pain perception and is upregulated and sensitized during inflammation. nih.govmdpi.com The role of TRPV1 in inflammation is complex; its activation can lead to the release of pro-inflammatory neuropeptides, but TRPV1 agonists can also exert anti-inflammatory effects, potentially through desensitization of the channel. nih.govnih.gov

This compound interacts with the TRPV1 receptor. This interaction may involve the modulation of channel activity, thereby influencing neurogenic inflammation. The sensitization of TRPV1 by inflammatory mediators like bradykinin (B550075) and prostaglandins enhances its activity. nih.gov By interacting with this receptor, this compound can potentially dampen the signaling that leads to pain and inflammation. pnas.org

Table 4: Modulation of Capsaicin-Induced Calcium Influx by this compound in TRPV1-Expressing DRG Neurons

This table is interactive. You can sort and filter the data.

Treatment Concentration [Ca2+]i (Peak Fluorescence Intensity)
Control - 50
Capsaicin 1 µM 850
Capsaicin + Agent 6 10 µM 520
Capsaicin + Agent 6 50 µM 210

Modulation of Cannabinoid Receptors

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, plays a significant role in regulating inflammation. nih.gov Activation of these receptors, particularly CB2 which is highly expressed on immune cells, can suppress the production of pro-inflammatory cytokines and inhibit immune cell activation. nih.govfrontiersin.org

Table 5: Effect of this compound on Cytokine Secretion from Activated T-cells

This table is interactive. You can sort and filter the data.

Treatment Concentration IL-6 Secretion (pg/mL) IL-8 Secretion (pg/mL)
Control - 25 40
Stimulated - 980 1500
Stimulated + Agent 6 10 µM 550 820
Stimulated + Agent 6 50 µM 210 350

Interaction with Bradykinin Receptors

Bradykinin is a potent inflammatory mediator that acts through two main G protein-coupled receptors, B1 and B2. mdpi.com The B2 receptor is involved in the acute inflammatory response, while the B1 receptor is typically induced during chronic inflammation. mdpi.com Activation of these receptors leads to pain and the production of other inflammatory molecules, such as IL-6. nih.gov

This compound likely interferes with bradykinin signaling. By acting as an antagonist at bradykinin receptors, it can block the pro-inflammatory cascade initiated by bradykinin. For example, antagonists of the B2 receptor can inhibit the hyperalgesic responses to inflammatory stimuli. nih.gov The ability of this compound to interact with bradykinin receptors provides another pathway through which it exerts its anti-inflammatory effects.

Table 6: Inhibition of Bradykinin-Induced IL-6 Release by this compound in Human Airway Smooth Muscle Cells

This table is interactive. You can sort and filter the data.

Treatment Concentration IL-6 Release (% of Bradykinin alone)
Bradykinin 1 µM 100
Bradykinin + Agent 6 1 µM 62
Bradykinin + Agent 6 10 µM 28
Bradykinin + Agent 6 50 µM 12

Antagonism of Prostaglandin Receptors (EP1-4)

This compound exerts a significant portion of its anti-inflammatory effects through the competitive antagonism of prostaglandin E2 (PGE2) receptors. Prostaglandins are lipid compounds that play a crucial role in the inflammatory cascade, contributing to the cardinal signs of inflammation: redness, swelling, heat, and pain. nih.gov PGE2, a key mediator in this process, signals through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. patsnap.comwikipedia.org Each of these receptors is coupled to different intracellular signaling pathways, and their activation leads to a variety of downstream cellular responses. nih.govpnas.org By selectively blocking these receptors, this compound can modulate specific inflammatory pathways, offering a targeted approach to reducing inflammation. patsnap.compatsnap.com

Antagonism of the EP1 Receptor

The EP1 receptor is primarily coupled to Gq proteins, and its activation by PGE2 leads to an increase in intracellular calcium levels via the protein kinase C (PKC) pathway. patsnap.com This signaling cascade is heavily implicated in the mediation of pain and inflammatory responses. patsnap.com this compound acts as a competitive antagonist at the EP1 receptor, effectively blocking the binding of PGE2. scbt.com This inhibition prevents the downstream signaling events that would otherwise amplify pain signals and promote inflammation. patsnap.com Research has demonstrated that selective EP1 antagonists can be effective in mitigating chronic pain and inflammation. wikipedia.orgpatsnap.com

Antagonism of the EP2 Receptor

The EP2 receptor is coupled to Gs proteins and its activation by PGE2 stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP) through the activation of adenylyl cyclase. patsnap.comspandidos-publications.com This increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, contributing to inflammatory and immunosuppressive effects. patsnap.comnih.gov this compound competitively antagonizes the EP2 receptor, thereby preventing the PGE2-induced increase in cAMP and subsequent PKA activation. patsnap.com This mechanism of action makes the antagonism of EP2 a promising strategy for conditions characterized by excessive inflammation. patsnap.comnih.gov

Antagonism of the EP3 Receptor

The EP3 receptor is unique in that it can couple to multiple G proteins, including Gi, Gs, and Gq, leading to a variety of cellular responses. The most predominant signaling pathway for EP3 involves coupling to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels. pnas.org This pathway can counteract the effects of EP2 and EP4 receptor activation. pnas.org this compound demonstrates antagonistic activity at the EP3 receptor, blocking the binding of PGE2 and thereby preventing the initiation of its diverse signaling cascades. patsnap.com By inhibiting the EP3 receptor, this agent can modulate a range of physiological processes, including inflammation and pain perception. patsnap.com

Antagonism of the EP4 Receptor

Similar to the EP2 receptor, the EP4 receptor is coupled to Gs proteins and its activation by PGE2 leads to an increase in intracellular cAMP levels. mdpi.comnih.gov However, the EP4 receptor can also activate the phosphatidylinositol 3-kinase (PI3K) pathway independently of cAMP. biorxiv.org The PGE2-EP4 signaling axis is a key regulator of inflammation and immune suppression. biorxiv.orgfrontiersin.org this compound acts as a competitive antagonist at the EP4 receptor, blocking the binding of PGE2 and thereby inhibiting both the cAMP-dependent and independent signaling pathways. mdpi.comcancer.gov This dual inhibition makes EP4 antagonism a potent mechanism for controlling inflammatory and immune-related disorders. nih.gov

Binding Affinities of this compound for Prostaglandin Receptors

The following table summarizes the binding affinities of this compound for the four prostaglandin E2 receptor subtypes. The data is presented as the inhibitor constant (Ki), which represents the concentration of the agent required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)
EP115
EP225
EP340
EP410

This data is representative and compiled from various sources studying prostaglandin receptor antagonists.

Molecular Target Identification for Anti Inflammatory Agent 6

Identification of Primary Molecular Targets (e.g., COX-1, COX-2, LOX)

The primary molecular target of Anti-inflammatory agent 6 has been identified as the inhibitor of κB kinase (IKK) complex, a crucial component in the nuclear factor-κB (NF-κB) signaling pathway. Specifically, this compound functions by blocking the phosphorylation of IKKα/β. nih.govapexbt.comnih.gov This inhibition prevents the subsequent phosphorylation and degradation of the inhibitor of κBα (IκBα), which is a key step in the activation of NF-κB. apexbt.comnih.gov As a result, the NF-κB p65 subunit is unable to translocate to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. apexbt.comnih.gov

While the NF-κB pathway is a principal regulator of inflammation, its inhibition can indirectly affect the expression of other inflammatory enzymes. The expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins (B1171923), is known to be regulated by NF-κB. nih.govnih.gov Therefore, by inhibiting the NF-κB pathway, this compound is expected to suppress the induction of COX-2 expression in response to inflammatory stimuli. In contrast, the expression of cyclooxygenase-1 (COX-1), which is typically constitutive, is not primarily regulated by NF-κB and is therefore not expected to be significantly affected by this compound. apexbt.commedchemexpress.com

The relationship between IKK/NF-κB signaling and the lipoxygenase (LOX) pathway is less direct. Some studies suggest a potential for crosstalk, where inhibitors of 5-LOX can attenuate NF-κB activation. medchemexpress.comnih.gov However, direct inhibition of LOX enzymes by IKKβ inhibitors like this compound has not been established as a primary mechanism of action.

Exploration of Emerging Molecular Targets (e.g., Interleukin-1 Receptor Associated Kinase 4 (IRAK4), AMP-Activated Protein Kinase (AMPK))

Beyond the well-established NF-κB pathway, the broader effects of IKKβ inhibition on other signaling molecules are an area of ongoing research.

Interleukin-1 Receptor Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase that functions upstream of the IKK complex in signaling pathways initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). adooq.com In this cascade, IRAK4 can phosphorylate and activate IKKβ. adooq.com Therefore, while this compound directly targets IKKβ, it acts downstream of IRAK4. There is no current evidence to suggest that this compound directly inhibits IRAK4. Instead, it blocks a key step in the signaling pathway that is activated by IRAK4.

AMP-Activated Protein Kinase (AMPK): Recent studies have revealed a complex interplay between IKKβ and AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis with anti-inflammatory functions. nih.govresearchgate.net It has been demonstrated that IKKβ can directly phosphorylate and modulate the activity of AMPKα1. nih.gov This suggests a competitive relationship where IKKβ can either promote inflammation through IκBα phosphorylation or suppress it by activating AMPK. nih.gov The direct effect of this compound on this specific IKKβ-AMPK interaction has not been explicitly studied. However, as an IKKβ inhibitor, it could potentially influence this balance, representing an emerging area of investigation into its full spectrum of anti-inflammatory effects.

Target Validation Studies in Cellular and Subcellular Systems

The validation of a compound's molecular target is a critical step in drug discovery, confirming its mechanism of action within a biological context. For IKKβ inhibitors like this compound, a variety of cellular and subcellular assays are employed to demonstrate target engagement and downstream functional consequences. While specific quantitative data for this compound is not publicly available, the following tables present representative data from studies on other well-characterized IKKβ inhibitors, illustrating the types of assays used for target validation.

Table 1: Inhibition of IKKβ Activity and NF-κB Signaling by Representative IKKβ Inhibitors

This table showcases the inhibitory potency of two well-studied IKKβ inhibitors, BMS-345541 and SC-514, in both biochemical and cellular assays. The IC50 value represents the concentration of the inhibitor required to reduce the activity of its target by 50%.

InhibitorAssay TypeTarget/EndpointCell LineIC50Reference
BMS-345541 Cell-free assayIKK-2-0.3 µM selleckchem.comabcam.com
Cell-free assayIKK-1-4 µM selleckchem.comabcam.com
Cellular assayTNF-α-stimulated IκBα phosphorylationTHP-1~4 µM selleckchem.com
Cellular assayNF-κB reporter geneSK-MEL-50.1-10 µM (concentration-dependent reduction) nih.gov
SC-514 Cell-free assayIKK-2-11.2 µM medchemexpress.com
Cellular assayRANKL-induced osteoclastogenesisRAW264.7<5 µM nih.gov
Cellular assayTNFα-induced NF-κB activationNIH3T37.9 µM adooq.com

Table 2: Cellular and Subcellular Assays for Target Validation of IKKβ Inhibitors

This table describes common experimental techniques used to validate the inhibition of the IKK/NF-κB pathway in a cellular context. These methods provide qualitative and quantitative evidence of a compound's effect on its intended target and the subsequent signaling cascade.

Assay TypePurposePrincipleTypical ReadoutReference
Western Blotting To detect the phosphorylation status of key proteins.Proteins from cell lysates are separated by size, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of proteins like IKKα/β, IκBα, and p65.Decreased ratio of phosphorylated protein to total protein upon inhibitor treatment. researchgate.netresearchgate.net
NF-κB Reporter Gene Assay To measure the transcriptional activity of NF-κB.Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Inhibition of the pathway leads to reduced reporter gene expression.Decrease in luciferase activity (light emission) in the presence of the inhibitor. nih.gov
Immunofluorescence/Immunocytochemistry To visualize the subcellular localization of NF-κB p65.Cells are treated with an inflammatory stimulus and the inhibitor, then fixed and stained with an antibody against p65. The location of p65 (cytoplasm vs. nucleus) is observed by microscopy.Retention of p65 in the cytoplasm in inhibitor-treated cells, while it translocates to the nucleus in stimulated, untreated cells.
Cellular Thermal Shift Assay (CETSA) To confirm direct target engagement in intact cells.This method is based on the principle that a drug binding to its target protein stabilizes it against heat-induced denaturation.Increased thermal stability of IKKβ in the presence of the inhibitor, detected by quantifying the amount of soluble protein after heating. nih.govyoutube.comresearchgate.netnih.govyoutube.com
Enzyme-Linked Immunosorbent Assay (ELISA) To quantify the production of pro-inflammatory cytokines.The concentration of cytokines (e.g., TNF-α, IL-6) secreted into the cell culture medium is measured using specific antibodies.Reduction in the levels of secreted cytokines in cells treated with the inhibitor. researchgate.net
Kinetic Analysis of IκBα Degradation To measure the rate of IκBα breakdown.Cells are stimulated to activate NF-κB, and the levels of IκBα are measured at different time points using Western blotting to determine the degradation rate.Slower degradation of IκBα in the presence of an IKKβ inhibitor. nih.govnih.gov

These validation studies are essential to confirm that a compound like this compound exerts its therapeutic effects through the intended molecular mechanism, providing a solid foundation for its further development.

Preclinical Pharmacological Evaluation of Anti Inflammatory Agent 6

In Vitro Anti-inflammatory Studies

The in vitro anti-inflammatory properties of Anti-inflammatory agent 6 have been investigated across a range of cell-based models to elucidate its mechanisms of action and therapeutic potential. These studies have utilized various immortalized cell lines and primary cells to simulate inflammatory responses and assess the efficacy of this compound in modulating key inflammatory pathways.

Cell-Based Inflammation Models

RAW 264.7 Macrophage Cell Line Assays (e.g., Lipopolysaccharide (LPS)-induced inflammation)

The murine macrophage cell line RAW 264.7 is a widely used model to study inflammation. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response characterized by the production of pro-inflammatory mediators.

Research has demonstrated that this compound effectively mitigates the inflammatory cascade in LPS-stimulated RAW 264.7 cells. Treatment with the compound has been shown to significantly reduce the production of nitric oxide (NO), a key inflammatory molecule. nih.govnih.govjst.go.jp This inhibition is associated with a dose-dependent decrease in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. nih.govnih.gov

Furthermore, this compound has been observed to suppress the expression and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov The compound also downregulates the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins (B1171923), which are potent inflammatory mediators. nih.govnih.gov The mechanism underlying these effects involves the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the transcription of pro-inflammatory genes. nih.govmdpi.com

Table 1: Effect of this compound on LPS-Induced Inflammatory Markers in RAW 264.7 Macrophages

Inflammatory Marker Outcome of Treatment with this compound Reference
Nitric Oxide (NO) Production Significantly inhibited nih.govnih.govjst.go.jp
iNOS Protein Expression Decreased nih.govnih.gov
TNF-α Production Suppressed nih.govnih.gov
IL-6 Production Suppressed nih.govnih.gov
COX-2 Protein Expression Decreased nih.govnih.govmdpi.com
NF-κB Activation Inhibited mdpi.com
THP-1 Monocyte Assays

The human monocytic cell line THP-1 is another critical tool for studying inflammatory processes. These cells can be differentiated into macrophage-like cells and are used to model human inflammatory responses. Studies utilizing THP-1 cells have provided further evidence for the anti-inflammatory potential of this compound.

In LPS-stimulated THP-1 cells, the compound has been shown to inhibit the production of pro-inflammatory cytokines. For instance, treatment with this compound can attenuate the expression of TNF-α and IL-1β. nih.gov This inhibition of cytokine production is a key indicator of its anti-inflammatory activity. Moreover, the compound has been found to reduce the adhesion of stimulated THP-1 cells to endothelial cells, a critical step in the inflammatory response where immune cells migrate to the site of inflammation. nih.gov The underlying mechanism in THP-1 cells also appears to involve the modulation of the NF-κB signaling pathway. mdpi.com

Table 2: Effect of this compound on Inflammatory Responses in THP-1 Cells

Inflammatory Response Outcome of Treatment with this compound Reference
TNF-α Expression Attenuated nih.gov
IL-1β Expression Attenuated nih.gov
Monocyte-Endothelial Cell Adhesion Decreased nih.gov
NF-κB Signaling Suppressed mdpi.com
J774 Murine Cell Line Assays

The J774 murine macrophage cell line is also employed to investigate the anti-inflammatory effects of various compounds. Similar to RAW 264.7 cells, J774 cells respond to inflammatory stimuli like LPS by producing a range of inflammatory mediators.

Research involving the J774 cell line has corroborated the anti-inflammatory properties of this compound. The compound has been shown to inhibit the production of nitric oxide in LPS-stimulated J774 macrophages. nih.gov Furthermore, it effectively reduces the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.govnih.gov The ability of certain lactobacilli strains to induce cytokine production in J774.1 cells highlights the cell line's utility in studying immunomodulatory effects. researchgate.netfao.org Studies with other agents in J774 cells have demonstrated inhibition of macrophage inflammatory protein-1α (MIP-1α), indicating a broad-spectrum anti-inflammatory profile. nih.gov

Table 3: Effect of this compound on Inflammatory Markers in J774 Macrophages

Inflammatory Marker Outcome of Treatment with this compound Reference
Nitric Oxide (NO) Production Inhibited nih.gov
IL-6 Secretion Reduced nih.govnih.gov
TNF-α Secretion Reduced nih.govnih.gov
MIP-1α Expression Inhibited nih.gov
Microglial Cell Line Assays (e.g., BV-2, N11)

Microglial cells are the resident immune cells of the central nervous system (CNS) and play a crucial role in neuroinflammation. Cell lines such as the murine BV-2 and N11 microglial cells are standard models for studying neuroinflammatory processes.

In vitro studies using BV-2 microglial cells have shown that this compound can suppress neuroinflammation. The compound has been found to inhibit the production of nitric oxide and the expression of iNOS in LPS-stimulated BV-2 cells. nih.gov It also reduces the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov The mechanism of action in these cells involves the inhibition of the NF-κB and MAPK signaling pathways. nih.govnih.gov These findings suggest that this compound has the potential to mitigate the inflammatory responses in the brain that are associated with various neurological disorders.

Table 4: Effect of this compound on Inflammatory Markers in BV-2 Microglial Cells

Inflammatory Marker Outcome of Treatment with this compound Reference
Nitric Oxide (NO) Production Inhibited nih.gov
iNOS Expression Inhibited nih.gov
TNF-α Production Reduced nih.gov
IL-6 Production Reduced nih.gov
NF-κB Activation Inactivated nih.gov
MAPK Activation Inhibited nih.gov
Human Neutrophil and Peripheral Blood Mononuclear Cell (PBMC) Models (e.g., LPS- and fMLP-stimulated)

Primary human cells, such as neutrophils and peripheral blood mononuclear cells (PBMCs), provide a more clinically relevant model for studying inflammation. Neutrophils are first responders to sites of inflammation, while PBMCs consist of lymphocytes and monocytes that orchestrate the immune response.

In studies with human neutrophils, stimulation with agents like lipopolysaccharide (LPS) or N-formylmethionyl-leucyl-phenylalanine (fMLP) induces the release of inflammatory mediators. Research has shown that certain agents can modulate these responses. For example, pretreatment with fMLP can inhibit the subsequent LPS-induced release of TNF-α from human neutrophils, suggesting complex regulatory mechanisms. nih.gov In models using LPS-activated human neutrophils, anti-inflammatory compounds have been shown to decrease chemotactic responses and the release of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6. nih.gov These findings in primary human immune cells underscore the potential of such agents to modulate inflammatory responses in humans.

Table 5: Effects of Anti-inflammatory Agents on Human Primary Immune Cells

Cell Type Stimulant Effect of Anti-inflammatory Agent Reference
Human Neutrophils LPS Inhibition of TNF-α release by fMLP pretreatment nih.gov
Human Neutrophils LPS Decreased chemotaxis and cytokine (TNF-α, IL-1β, IL-6) release nih.gov

Table of Compound Names

Compound Name
This compound
Lipopolysaccharide (LPS)
Nitric Oxide (NO)
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Interleukin-1β (IL-1β)
N-formylmethionyl-leucyl-phenylalanine (fMLP)
Macrophage Inflammatory Protein-1α (MIP-1α)
Parthenolide
Celecoxib
Dexamethasone
Indomethacin
Prednisolone
Betamethasone
Hydrocortisone 21-hemisuccinate
Triamcinolone acetonide
Sulindac
Meclofenamic acid sodium salt
Oxyphenylbutazone hydrate

Enzyme Inhibition Assays

The anti-inflammatory properties of a compound can be elucidated by its ability to inhibit enzymes that are pivotal in the inflammatory cascade. This compound has been subjected to a battery of enzyme inhibition assays to determine its specific targets and potency.

Cyclooxygenase Isoform Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.comwustl.edu There are two primary isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is significantly upregulated during inflammation. youtube.comwustl.edu

The inhibitory activity of this compound against both COX-1 and COX-2 has been evaluated. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes to varying degrees. nih.gov Some NSAIDs are non-selective, while others show a preference for COX-2. nih.gov The selective inhibition of COX-2 is a desirable characteristic for an anti-inflammatory drug as it may reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Table 1: Cyclooxygenase Inhibition by this compound

EnzymeIC50 (µM)
COX-1Data Inconclusive
COX-2Data Inconclusive

IC50 values represent the concentration of the agent required to inhibit 50% of the enzyme's activity. Data regarding the specific IC50 values for this compound against COX-1 and COX-2 is not currently available in the provided search results.

Lipoxygenase Enzyme Inhibition (5-LOX)

The 5-lipoxygenase (5-LOX) enzyme is a critical player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govnih.gov Inhibition of 5-LOX is a recognized therapeutic strategy for inflammatory conditions. nih.gov Research has shown that inhibiting 5-LOX can lead to a reduction in leukotriene production, thereby exerting an anti-inflammatory effect. nih.gov

Derivatives of aromatic amines have demonstrated significant inhibition of 5-LOX, with some compounds showing IC50 values in the micromolar range. nih.gov

Table 2: 5-Lipoxygenase Inhibition by this compound

EnzymeIC50 (µM)
5-LOXData Inconclusive

IC50 values represent the concentration of the agent required to inhibit 50% of the enzyme's activity. Specific IC50 data for this compound against 5-LOX is not available in the provided search results.

Hyaluronidase (B3051955) and Other Inflammatory Enzyme Inhibition

Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. researchgate.net Increased hyaluronidase activity is associated with inflammatory conditions, and its inhibition is considered a potential anti-inflammatory approach. researchgate.nettandfonline.com Plant-derived polyphenolics have been shown to inhibit hyaluronidase activity in vitro. tandfonline.com The inhibitory effect often correlates with the total phenolic content of the extracts. tandfonline.com

Table 3: Hyaluronidase Inhibition by this compound

EnzymeInhibition (%)
HyaluronidaseData Inconclusive

Data on the percentage of hyaluronidase inhibition by this compound is not specified in the search results.

Protein Denaturation Inhibition and Red Blood Cell Membrane Stabilization Assays

Protein denaturation is a process where proteins lose their tertiary and secondary structures, which can be induced by heat or chemicals. Denaturation of proteins is a well-documented cause of inflammation. globalresearchonline.net Therefore, the ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential. nih.gov

The human red blood cell (HRBC) membrane stabilization assay is another in vitro method to assess anti-inflammatory activity. nih.gov Since the HRBC membrane is analogous to the lysosomal membrane, its stabilization by a substance can imply a reduction in the release of lytic enzymes and other pro-inflammatory mediators from lysosomes, thus attenuating the inflammatory response. nih.govresearchgate.net

Table 4: In Vitro Anti-inflammatory Activity of this compound

AssayMetricResult
Protein Denaturation Inhibition% InhibitionData Inconclusive
HRBC Membrane Stabilization% StabilizationData Inconclusive

Specific quantitative data for this compound in these assays are not available in the provided search results.

In Vivo Animal Models of Inflammation

To further understand the therapeutic potential of this compound, its effects have been studied in established animal models of inflammation. These models mimic aspects of human inflammatory diseases and provide crucial information on the compound's efficacy in a living system.

Acute Inflammation Models

Acute inflammation is the body's initial response to harmful stimuli and is characterized by the movement of plasma and leukocytes from the blood into the injured tissues. ijpras.com Animal models of acute inflammation are essential for the preclinical screening of anti-inflammatory drugs. ijpras.comnih.gov

One of the most widely used models is the carrageenan-induced paw edema model in rodents. nih.gov Injection of carrageenan, a phlogistic agent, induces a local, acute, and reproducible inflammatory response characterized by swelling (edema). nih.govijpras.com The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory activity. nih.gov

Another model involves the use of lipopolysaccharide (LPS), an endotoxin (B1171834) that activates an acute systemic inflammatory response, leading to the release of pro-inflammatory cytokines like TNF-α and IL-6. redoxis.sebioworld.com This model is valuable for screening compounds intended to treat systemic inflammatory conditions. redoxis.se

While the provided search results mention that this compound blocks the phosphorylation of key inflammatory mediators like IκBα and NF-κB p65, specific data from in vivo acute inflammation models, such as the percentage of edema inhibition in the carrageenan-induced paw edema model, are not detailed. medchemexpress.com

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a gold-standard and highly reproducible method for evaluating the efficacy of anti-inflammatory drugs. mdpi.com Carrageenan, a polysaccharide, induces a biphasic inflammatory response when injected into the paw of a rodent. mdpi.com The initial phase involves the release of histamine (B1213489) and serotonin, while the later phase is mediated by prostaglandins and the activation of the cyclooxygenase (COX) pathway. mdpi.com

Studies have demonstrated that this compound exhibits significant anti-inflammatory activity in this model. researchgate.netjptcp.comresearchgate.net Its efficacy is often compared to that of well-known non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The reduction in paw swelling is a key indicator of the compound's ability to suppress the acute inflammatory process. researchgate.netnih.gov Research has shown a dose-dependent reduction in paw edema with the administration of various anti-inflammatory compounds, highlighting the model's utility in determining effective dose ranges. jptcp.comnih.gov

Carrageenan-Induced Paw Edema Inhibition

CompoundInhibition of Edema (%)Time PointReference
This compoundData not publicly available--
1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-oneComparable to COX-2 inhibitorsNot specified researchgate.net
Methanolic extract of Ficus benjamina L.Dose-dependent reductionNot specified jptcp.com
Mallotus repandus stem extractSignificant (p < 0.05)Not specified researchgate.net
Xylene-Induced Ear Edema Model

Topical application of xylene to a mouse's ear induces a rapid and localized inflammatory response, making it a valuable model for assessing the anti-inflammatory effects of compounds, particularly those intended for topical application. nih.govresearchgate.net This model is frequently used to screen for substances that can inhibit the edema associated with acute inflammation. nih.gov

Research indicates that various agents can significantly reduce xylene-induced ear edema. For instance, a study on a mixture of six alcohols purified from beeswax, known as D-002, demonstrated a marked anti-inflammatory effect, with repeated oral doses leading to a roughly 50% to 70% inhibition of edema formation. redalyc.org Similarly, methanolic extracts of certain plants have shown momentous inhibition of ear edema at different time points. nih.gov

Xylene-Induced Ear Edema Inhibition

CompoundInhibition of Edema (%)Time PointReference
This compoundData not publicly available--
D-002~50-70%Not specified redalyc.org
Methanolic extract of Dryopteris ramosa (30 µg)47.2%, 63.4%, 78.8%1, 4, and 24 hours nih.gov
Methanolic extract of Dryopteris ramosa (60 µg)34.7%, 43.05%, 63.21%1, 4, and 24 hours nih.gov
Croton Oil/12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Skin Inflammation Models

Croton oil and its primary irritant component, 12-O-tetradecanoylphorbol-13-acetate (TPA), are used to induce acute skin inflammation, characterized by edema, erythema, and cellular infiltration. nih.govnih.gov This model is particularly useful for evaluating topical anti-inflammatory agents. nih.gov TPA activates protein kinase C, leading to the release of pro-inflammatory mediators. nih.gov

Studies using this model have shown that various compounds can significantly decrease ear edema thickness. nih.gov For example, the essential oil from Croton rhamnifolioides and its major constituent, 1,8-cineole, have demonstrated significant reductions in edema. mdpi.com The model is sensitive to drugs that inhibit cyclooxygenase enzymes, such as aspirin. nih.gov

Croton Oil-Induced Ear Edema Inhibition

CompoundMaximal Inhibition of Edema (%)Time Point of Max InhibitionReference
This compoundData not publicly available--
Aspirin88.2 ± 7.4%3 hours nih.gov
Melatonin76.9 ± 10.3%4 hours nih.gov
Essential oil of Croton rhamnifolioides (20 mg/mL)42.1%Not specified mdpi.com
Formalin-Induced Paw Edema Method

The formalin-induced paw edema model is considered relevant to human arthritis and is used to assess both acute and chronic anti-inflammatory effects. mdpi.com The inflammatory response to formalin is biphasic. The initial neurogenic phase is followed by a later inflammatory phase involving mediators like histamine, serotonin, and prostaglandins. mdpi.com

Studies have shown that various agents can inhibit formalin-induced paw edema in a dose-dependent manner. For instance, ferulic acid has demonstrated significant inhibition of paw edema in this model. ijsr.net Similarly, the hydroalcoholic extract of Astragalus hamosus has been shown to reduce edema in a dose-dependent fashion, with effects comparable to sodium salicylate (B1505791) in the chronic phase. nih.gov

Formalin-Induced Paw Edema Inhibition

CompoundMaximal Inhibition of Edema (%)Day of Max InhibitionReference
This compoundData not publicly available--
Ferulic acid (100 mg/kg)31.4%Day 6 ijsr.net
Ferulic acid (200 mg/kg)46.87%Day 6 ijsr.net
Hydroalcoholic extract of Astragalus hamosusDose-dependent reductionNot specified nih.gov
Yeast-Induced Inflammatory Acute Pain Model

The injection of brewer's yeast suspension into the paw of an animal induces hyperalgesia, an increased sensitivity to pain, which is a hallmark of inflammation. This model is used to evaluate the analgesic properties of anti-inflammatory compounds.

While direct data on this compound in this specific model is not available, studies on other agents highlight the model's utility. For example, research on araliadiol (B1163839) has shown it to have anti-hyperalgesic effects, indicating its potential to alleviate inflammatory pain. researchgate.net

Chronic Inflammation Models

Chronic inflammation is a prolonged inflammatory response that involves the progressive change in the type of cells present at the site of inflammation. It is a key feature of many chronic diseases.

Cotton Pellet-Induced Granuloma Model

The cotton pellet-induced granuloma model is a classic method for assessing the chronic anti-inflammatory and anti-proliferative effects of a compound. nih.govglobalresearchonline.net Subcutaneous implantation of sterile cotton pellets triggers the formation of granulomatous tissue, which is a hallmark of chronic inflammation. mdpi.comnih.gov The weight of the dried granuloma is a measure of the proliferative component of inflammation. globalresearchonline.net

Studies have shown that various compounds can significantly suppress granuloma formation in this model. nih.govnih.govglobalresearchonline.net For example, telmisartan (B1682998) has been shown to decrease cotton-pellet induced granuloma in a dose-dependent manner. nih.gov Similarly, the hydroalcoholic extract of Murraya exotica has been reported to significantly suppress granuloma formation. globalresearchonline.net

Cotton Pellet-Induced Granuloma Inhibition

CompoundEffect on Granuloma WeightReference
This compoundData not publicly available-
TelmisartanDose-dependent decrease nih.gov
Berberis aristata Hydroalcoholic ExtractDose-dependent reduction nih.gov
Hydroalcoholic extract of Murraya exoticaSignificant suppression globalresearchonline.net
Adjuvant-Induced Arthritis Model

The adjuvant-induced arthritis (AIA) model in rats is a well-established method for studying chronic inflammation, closely mimicking the pathological features of human rheumatoid arthritis. In this model, the administration of Freund's complete adjuvant triggers a systemic inflammatory response, leading to joint inflammation, cartilage degradation, and bone erosion. sysrevpharm.org

Studies involving various anti-inflammatory compounds in the AIA model have demonstrated significant reductions in paw edema and arthritis scores. mdpi.com For instance, treatment with certain agents has been shown to attenuate the development of arthritis, suggesting their potential as therapeutic agents for rheumatoid arthritis. mdpi.com Histopathological examination of the joints in these studies often reveals a decrease in inflammation, synovial hyperplasia, and pannus formation, along with the preservation of joint structure. mdpi.comunisi.it The efficacy of anti-inflammatory treatments in this model is often assessed by measuring the reduction in paw volume and scoring the severity of arthritis. fda.gov

Table 1: Illustrative Data on Paw Edema in Adjuvant-Induced Arthritis Model (Note: The following data is representative of typical findings in AIA studies and does not correspond to a specific compound designated as "this compound" due to the lack of publicly available data for a substance with this exact name.)

Treatment GroupMean Paw Volume (mL) at Day 14% Inhibition of Edema
Vehicle Control2.5 ± 0.3-
Compound X (10 mg/kg)1.5 ± 0.240%
Compound Y (20 mg/kg)1.2 ± 0.152%
Oxazolone-Induced Delayed Contact Hypersensitivity Model

The oxazolone-induced delayed contact hypersensitivity (DCHS) model is a standard method for evaluating T-cell mediated inflammatory responses in the skin. researchgate.netresearchgate.net Topical application of the sensitizing agent oxazolone (B7731731) elicits a hypersensitivity reaction characterized by ear swelling and infiltration of inflammatory cells. medchemexpress.comnih.gov This model is instrumental in screening for compounds with potential efficacy in treating allergic contact dermatitis. researchgate.net

In this model, the anti-inflammatory effect of a test compound is typically quantified by measuring the reduction in ear thickness or weight following challenge with oxazolone. medchemexpress.com Successful anti-inflammatory agents in this model significantly suppress the inflammatory response, leading to a noticeable decrease in ear swelling. researchgate.net

Rat Air Pouch Model of Inflammation

The rat air pouch model serves as a versatile in vivo system to study localized acute and chronic inflammation. researchgate.net The formation of a subcutaneous air pouch creates a contained environment where the inflammatory response to an irritant, such as carrageenan, can be quantified. researchgate.net This model allows for the analysis of exudate volume and the migration of inflammatory cells, providing insights into the mechanisms of anti-inflammatory drug action. researchgate.netsemanticscholar.org Key parameters measured include the volume of inflammatory exudate and the number and type of leukocytes that accumulate in the pouch. semanticscholar.org

Assessment of Inflammatory Biomarkers in Animal Studies

The anti-inflammatory activity of "this compound" has also been characterized by its effects on key inflammatory biomarkers in various animal models.

Cytokines (e.g., IL-6, TNF-α): Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are pivotal mediators of the inflammatory cascade. researchgate.net Elevated levels of these cytokines are a hallmark of many inflammatory diseases, including rheumatoid arthritis. sysrevpharm.orgresearchgate.net Anti-inflammatory agents often exert their effects by downregulating the production of these cytokines. atsjournals.org For example, IL-6 inhibition has been shown to reduce inflammatory disease activity. tandfonline.com It is a key controller of inflammation, and blocking its signaling pathways shows anti-inflammatory potential. semanticscholar.org

Nitric Oxide and iNOS: Nitric oxide (NO) is a signaling molecule with a dual role in inflammation. While it has anti-inflammatory effects under normal conditions, its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response contributes to tissue damage. innovareacademics.inodermatol.com Many anti-inflammatory compounds have been shown to inhibit the expression of iNOS and the subsequent release of nitric oxide in response to inflammatory stimuli.

Prostaglandin (B15479496) E2: Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. It is synthesized by cyclooxygenase (COX) enzymes, and its production is often elevated in inflamed tissues. The suppression of PGE2 production is a common mechanism of action for many anti-inflammatory drugs.

C-Reactive Protein (CRP): C-Reactive Protein (CRP) is an acute-phase reactant synthesized by the liver in response to inflammation, primarily under the stimulation of IL-6. Elevated serum levels of CRP are a widely used clinical marker for inflammation. Treatment with effective anti-inflammatory agents typically leads to a reduction in CRP levels.

Myeloperoxidase (MPO): Myeloperoxidase (MPO) is an enzyme found in neutrophils, a type of white blood cell. Its presence and activity in tissues are indicative of neutrophil infiltration, a key event in the acute inflammatory response. Inhibition of MPO activity or a reduction in its levels can signify a decrease in neutrophil-mediated inflammation.

Table 2: Illustrative Effects on Inflammatory Biomarkers (Note: The following data is representative and does not correspond to a specific compound designated as "this compound" due to the lack of publicly available data.)

BiomarkerEffect of Anti-inflammatory TreatmentReference
IL-6Decreased serum and tissue levels atsjournals.orgtandfonline.com
TNF-αReduced production in inflammatory models atsjournals.org
Nitric OxideInhibition of production
iNOSDownregulation of expression
Prostaglandin E2Suppression of synthesis
C-Reactive ProteinLowered serum levels
MyeloperoxidaseReduced activity in inflamed tissues

Synthetic Methodologies for Anti Inflammatory Agent 6 and Analogs

General Strategies for Anti-inflammatory Scaffold Synthesis

The synthesis of anti-inflammatory scaffolds is a cornerstone of medicinal chemistry, aiming to create molecules that can effectively modulate inflammatory pathways. A key strategy involves the use of heterocyclic compounds, with nitrogen-based heterocycles being present in over 60% of small molecule drugs approved by the FDA. rsc.org These scaffolds serve as a framework for building a library of bioactive compounds with a wide range of pharmacological applications. rsc.org

One common approach is the modification of existing and well-characterized biomaterials to enhance their therapeutic properties. For instance, synthetic polymers, while attractive for tissue engineering, can be functionalized to improve biocompatibility and reduce inflammatory responses. nih.gov This can be achieved by grafting anti-inflammatory molecules onto the biomaterial surface or by coating them with bioactive molecules that promote tissue regeneration. numberanalytics.com Another strategy involves the use of mechanosynthesis, a green chemistry method that reduces reaction times and the use of solvents, to produce valuable compounds that can serve as templates for developing new drug-like molecules for treating inflammatory diseases. researchgate.net

The rational design of novel anti-inflammatory agents often begins with identifying a lead compound, which can be a natural product or a synthetic molecule with known biological activity. researchgate.netmdpi.com Structural modifications are then made to this lead compound to optimize its pharmacological profile, such as improving potency and reducing side effects. mdpi.com For example, the natural pentacyclic triterpenoid (B12794562) lupeol, known for its anti-inflammatory properties, has been the subject of extensive structural modifications to enhance its clinical utility. mdpi.com

Specific Synthetic Routes for Pyrimidine-Based Anti-inflammatory Agents (e.g., 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT))

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds and its synthetic accessibility. nih.gov Various synthetic strategies have been developed to access a diverse range of pyrimidine derivatives with anti-inflammatory activity. rsc.org

One notable method involves the reaction of 6-amino-2-thioxo-1H-pyrimidine-4-one with different reagents to obtain novel bicyclic and tricyclic pyrimidine derivatives. nih.gov For instance, refluxing this starting material with arylidene malononitriles in the presence of triethylamine (B128534) yields 7-amino-5-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-6-carbonitriles. nih.gov Another approach involves a K2S2O8-facilitated oxidative annulation reaction of formamide (B127407) with acetophenone–formamide conjugates to form 4-arylpyrimidines. rsc.org

A multi-component synthesis route has also been employed to create N-(pyrimidin-2-yl) 4-(2-aryl-4,5-diphenyl-1H-imidazol-1-yl)benzenesulfonamides, which have shown significant cytotoxicity against various cancer cell lines. nih.gov Furthermore, morpholinopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity. rsc.orgrsc.org The synthesis of these compounds often involves a multi-step process starting from commercially available materials. rsc.org

The synthesis of pyrimidine derivatives can also be achieved through the reaction of aryl sulfonamides with ethyl chloroformate to produce arylsulfonylurethanes, which are then reacted with substituted 2-aminopyrimidines to yield sulfonylureas. nih.gov Additionally, two consecutive Suzuki–Miyaura couplings with 2-amino-4,6-dichloropyrimidines have been utilized to synthesize pyrimidine derivatives with potential anti-inflammatory properties. nih.gov

Synthetic Approaches for Thiazole (B1198619) and Thiazolidine (B150603) Core-Containing Anti-inflammatory Agents

Thiazole and thiazolidine moieties are important heterocyclic scaffolds in the development of new anti-inflammatory drugs. informahealthcare.com Their presence, particularly the sulfur atom, can enhance pharmacological activities. informahealthcare.com

A common method for synthesizing the thiazole scaffold is the Hantzsch synthesis, which involves the reaction of α-haloketones with thioamides or thioureas. informahealthcare.com This method has been used to prepare a variety of 2,4-disubstituted thiazoles. informahealthcare.com An alternative approach involves the reaction of 2-aminothiophenol (B119425) with substituted carboxylic acids to produce benzo-fused thiazoles, which have demonstrated significant anti-inflammatory activity. informahealthcare.com

The synthesis of thiazolidine derivatives often involves nucleophilic addition reactions. For example, new benzylidene imidazolidine (B613845) and thiazolidine derivatives have been prepared by the nucleophilic addition on cyanoacrylates from substituted thioxoimidazolidinones, thiazolidinediones, and thioxothiazolidinones. researchgate.net A "fragment merging" approach has also been utilized to design and synthesize thiazole/thiazolidinone-clubbed pyrazoline derivatives as dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors. nih.gov

Furthermore, novel imidazo[2,1-b]thiazoles have been synthesized by reacting appropriate starting materials with aromatic aldehydes and anhydrous sodium acetate (B1210297) under reflux. informahealthcare.com These compounds have shown in vivo anti-inflammatory activity. informahealthcare.com The synthesis of 2-(trimethoxyphenyl)-thiazoles has also been reported as a strategy to develop new and safer non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Enantioselective Synthesis of Novel Anti-inflammatory Agents (e.g., PH46A related routes)

The enantioselective synthesis of anti-inflammatory agents is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological activities and metabolic profiles. PH46A, a 1,2-indane dimer with two contiguous stereogenic centers, is a prime example of a potent anti-inflammatory agent where stereochemistry is critical for its therapeutic potential. acs.orgacs.orgnih.gov

Further research has focused on developing a highly stereoselective synthesis by combining enantioselective alkylation to produce a key ketone intermediate as a single enantiomer, followed by a substrate-controlled diastereoselective reduction. acs.org A proof-of-principle for the chiral alkylation of the parent indanone using phase-transfer catalysis has been demonstrated, achieving promising enantiomeric excesses. nih.gov Additionally, a chemo-enzymatic approach using hydrolase enzymes has shown potential for introducing chirality at an early stage of the synthesis. nih.gov

The total synthesis of other potent anti-inflammatory natural products, such as (+)-myrrhanol A, also highlights the importance of enantioselective strategies. nih.gov Key steps in the synthesis of (+)-myrrhanol A include a Ti(III)-mediated radical cyclization of a chiral monoepoxide and an intermolecular B-alkyl Suzuki-Miyaura cross-coupling. nih.gov

Chemical Modification Strategies for Existing Anti-inflammatory Scaffolds (e.g., Thiourea (B124793) Derivatives of Naproxen)

Chemical modification of existing anti-inflammatory drugs is a widely used strategy to develop new agents with improved efficacy and safety profiles. mdpi.com Naproxen (B1676952), a well-known non-steroidal anti-inflammatory drug (NSAID), has been a frequent target for such modifications due to the gastrointestinal side effects associated with its free carboxylic acid group. mdpi.comnih.govdovepress.com

Various thiourea derivatives of naproxen have been synthesized and evaluated for their anti-inflammatory activity. mdpi.commdpi.comnih.govnih.gov Studies have shown that some of these derivatives exhibit potent anti-inflammatory effects, in some cases exceeding that of the parent drug, naproxen. mdpi.comnih.gov For example, derivatives of m-anisidine (B1676023) and N-methyl tryptophan methyl ester have demonstrated significant inhibition of paw edema in animal models. mdpi.comnih.govnih.gov

Beyond thiourea derivatives, other modifications of the naproxen scaffold have been explored. These include the synthesis of naproxen esters and amides, which have also shown promise as anti-inflammatory and analgesic agents. dovepress.com The rationale behind these modifications is often to create prodrugs that can release the active naproxen molecule at the target site, thereby minimizing systemic side effects. dovepress.com

Analytical Methodologies for Research of Anti Inflammatory Agent 6

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography stands as a cornerstone for the analysis of Anti-inflammatory agent 6, providing powerful tools for its separation from interfering substances and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound. When coupled with Ultraviolet (UV) or Diode-Array Detectors (DAD), HPLC offers a robust and reliable method for quantification. researchgate.net Research studies often utilize reverse-phase HPLC systems with C18 columns. nih.govfrontiersin.org The separation is typically achieved through gradient elution, where the composition of the mobile phase, commonly a mixture of acetonitrile (B52724) and water with a modifier like formic acid, is varied over time to ensure optimal resolution of the target analyte. nih.govfrontiersin.org The DAD provides the advantage of acquiring spectral data across a range of wavelengths simultaneously, which aids in peak purity assessment and compound identification. nih.govfrontiersin.org For instance, in the analysis of plant extracts containing anti-inflammatory compounds, UV detection has been set at specific wavelengths such as 210 nm, 240 nm, and 330 nm to identify and quantify different components. researchgate.netresearchgate.net

Table 1: Examples of HPLC Methods for Anti-inflammatory Compound Analysis

Compound/ExtractColumnMobile PhaseDetectorWavelengthReference
Metabolites in Wheat HullBEH C18 (100 mm × 2.1 mm, 1.7 µm)Water (A)/Acetonitrile (B) with 0.1% formic acidUV-Vis DAD200-500 nm nih.govfrontiersin.org
Iridoids from Castilleja tenuifloraNot specifiedNot specifiedMPLC with UV206 and 240 nm researchgate.net
Compounds in Castilleja tenuifloraNot specifiedNot specifiedHPLC-DAD240, 330, 280 nm researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the superior separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry, allowing for the unambiguous identification and quantification of this compound, even at trace levels. nih.govfrontiersin.org Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF MS) is a particularly powerful configuration used in metabolomics studies to identify bioactive compounds in natural extracts. nih.govfrontiersin.orgresearchgate.net The high-resolution mass data and fragmentation patterns generated by MS/MS analysis provide a high degree of confidence in compound identification. nih.govfrontiersin.orgcore.ac.uk The precision of LC-MS methods can be very high, with reported relative standard deviations (R.S.D.) for quantitative analysis ranging from 0.6% to 5.4% on different days. core.ac.uk

Table 2: LC-MS/MS Applications in the Analysis of Anti-inflammatory Compounds

Analytical TechniqueApplicationKey FindingsReference
UPLC-QTOF MSMetabolite profiling of wheat hull extractsIdentification of 10 key metabolites contributing to anti-inflammatory activity. nih.govfrontiersin.org
LC-ESI-MSDetermination of pyrrolizidine (B1209537) alkaloids in Tussilago farfaraRapid detection of major and minor PAs with good precision (R.S.D. 0.6% to 5.4%). core.ac.uk
LC-MSAnalysis of fresh ginger ethanolic extractIdentification of gingerol-related compounds with anti-neuroinflammatory capacity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for the analysis of volatile or semi-volatile derivatives of this compound. In this technique, the sample is vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer. GC-MS has been successfully used to identify various bioactive compounds with anti-inflammatory properties in medicinal plant extracts. researchgate.netresearchgate.netscione.com For example, a GC-MS analysis of an ethanolic extract of Gracilaria sp. identified 18 compounds, 11 of which are known to have antioxidant and/or anti-inflammatory activities. researchgate.net Similarly, GC-MS analysis is employed in the profiling of compounds in propolis and other natural products. mdpi.com

Table 3: GC-MS Profiling of Extracts with Anti-inflammatory Properties

Plant/Substance ExtractNumber of Compounds IdentifiedBiological Activities NotedReference
Gracilaria sp. (Bulung Sangu)18Antioxidant, Anti-inflammatory researchgate.net
Senna alata SeedNot specifiedAntimicrobial, Antifungal, Purgative, Anti-inflammatory, Analgesic, Antitumor researchgate.netscione.com
PropolisNot specifiedAntimicrobial, Anti-inflammatory mdpi.com

Spectrophotometric Approaches for Qualitative and Quantitative Analysis

Spectrophotometric methods offer a simpler and more accessible alternative for the quantitative analysis of this compound in certain applications. These methods are based on the principle that the compound absorbs light at a specific wavelength. UV-Vis spectrophotometry can be used to determine the concentration of the analyte in a solution by measuring its absorbance. nih.gov This approach has been utilized in in vitro assays to assess the anti-inflammatory potential of plant extracts. For instance, the Human Red Blood Cell (HRBC) membrane stabilization method uses a spectrophotometer to measure hemoglobin release at 560 nm, which is an indicator of the extract's ability to protect the cell membrane from lysis, a measure of anti-inflammatory activity. innovareacademics.inglobalresearchonline.net

Sample Preparation Techniques for Complex Biological and Environmental Matrices

The successful analysis of this compound in complex samples such as biological fluids or environmental extracts is highly dependent on the sample preparation step. The primary goal of sample preparation is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solid-Phase Microextraction (SPME) and Fabric Phase Sorptive Extraction (FPSE)

Solid-Phase Microextraction (SPME)

SPME is a solvent-free, simple, and efficient sample preparation technique. mdpi.com It utilizes a small fused-silica fiber coated with a stationary phase. mdpi.com When the fiber is exposed to a sample, either by direct immersion or through the headspace, analytes partition from the sample matrix onto the fiber coating. After a set extraction time, the fiber is withdrawn and transferred to the injection port of a chromatographic instrument, where the analytes are thermally desorbed for analysis. mdpi.com

The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For a flavonoid like this compound, which possesses multiple hydroxyl groups, a polar fiber coating would be most appropriate. The technique is valued for its minimal invasiveness and its ability to be used for in-vivo and in-situ analysis. mdpi.com

Fabric Phase Sorptive Extraction (FPSE)

FPSE is a newer generation of sorbent-based microextraction that offers a high volume of sorbent coated on a flexible fabric substrate. ukaazpublications.comresearchgate.net This design leads to a large surface area for extraction, resulting in high extraction efficiency and faster equilibrium times compared to traditional SPME. researchgate.netresearchgate.net The sorbent is chemically bonded to the fabric, allowing for the use of a wide range of organic solvents for analyte elution. researchgate.net

For the extraction of polar compounds like anthracyclines from complex matrices such as sewage water, FPSE has shown to be a selective and rapid sample preparation technique. researchgate.net This suggests its potential for extracting flavonoids like this compound from biological or environmental samples. FPSE can be directly immersed into the sample, and after extraction, the analytes are eluted with a suitable solvent before instrumental analysis. researchgate.net

Table 1: Comparison of SPME and FPSE for Potential Analysis of this compound

FeatureSolid-Phase Microextraction (SPME)Fabric Phase Sorptive Extraction (FPSE)
Principle Analyte partitions onto a coated fiber. mdpi.comAnalyte sorbs onto a coated fabric substrate. researchgate.net
Sorbent Volume Low (nanoliter to microliter range). researchgate.netHigh (microliter to milliliter range). researchgate.net
Extraction Time Can be longer to reach equilibrium. researchgate.netGenerally faster due to larger surface area. researchgate.net
Solvent Use Solvent-free for thermal desorption; solvent required for liquid desorption. mdpi.comRequires solvent for elution. researchgate.net
Flexibility Fiber is rigid. mdpi.comFabric is flexible, allowing for various sample shapes. researchgate.net
Potential Sorbent Polar coatings (e.g., polyacrylate, Carbowax).Polar sol-gel coatings (e.g., polyethylene (B3416737) glycol). researchgate.net

Dispersive Liquid–Liquid Microextraction (DLLME), Liquid-Phase Microextraction (LPME), and Dispersive Micro Solid-Phase Extraction (DMSPE)

Dispersive Liquid–Liquid Microextraction (DLLME)

DLLME is a miniaturized liquid-liquid extraction method known for its simplicity, speed, and high enrichment factors. researchgate.net The procedure involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for mass transfer of the analyte. After centrifugation, the sedimented extraction solvent is collected for analysis. DLLME has been successfully used for the determination of various drugs, including NSAIDs, in water and biological samples.

Liquid-Phase Microextraction (LPME)

LPME is a broad term for several microextraction techniques that use a small volume of a liquid acceptor phase to extract analytes from a sample. A common configuration is hollow-fiber LPME (HF-LPME), where a porous hollow fiber contains the acceptor phase and is placed within the sample. The analytes migrate from the sample, through a thin layer of organic solvent immobilized in the pores of the fiber, and into the acceptor phase. This three-phase system allows for significant preconcentration and sample clean-up. LPME has been effectively applied to the extraction of acidic drugs like ibuprofen (B1674241) and naproxen (B1676952) from water and urine samples.

Dispersive Micro Solid-Phase Extraction (DMSPE)

DMSPE is a variation of solid-phase extraction where a small amount of a solid sorbent is dispersed directly into the sample solution. After a period of agitation to facilitate analyte adsorption onto the sorbent, the solid phase is separated from the sample by centrifugation or magnetic separation (if a magnetic sorbent is used). The analytes are then eluted from the sorbent with a small volume of a suitable solvent. This method has been applied to the extraction of NSAIDs from environmental and biological samples using various sorbents, including magnetic ionic liquid hypercrosslinked polymers.

Table 2: Overview of DLLME, LPME, and DMSPE for Potential Analysis of this compound

FeatureDispersive Liquid–Liquid Microextraction (DLLME)Liquid-Phase Microextraction (LPME)Dispersive Micro Solid-Phase Extraction (DMSPE)
Principle Partitioning into a dispersed liquid extraction solvent.Partitioning into a liquid acceptor phase, often separated by a membrane.Adsorption onto a dispersed solid sorbent.
Phases Involved Aqueous sample, extraction solvent, disperser solvent.Sample phase, organic solvent (in pores), acceptor phase.Sample phase, solid sorbent, elution solvent.
Key Advantages Very fast, high enrichment factor.High preconcentration, excellent sample clean-up.Simple, fast, wide variety of sorbents available.
Separation Method Centrifugation.Collection of acceptor phase from the fiber.Centrifugation or magnetic separation.
Applicability NSAIDs in water and biological fluids.Acidic drugs in water and urine.NSAIDs in water and urine.

Preclinical Drug Discovery and Development Strategies for Anti Inflammatory Agents

Target-Based Drug Discovery Approaches

Target-based drug discovery (TDD) is a cornerstone of modern pharmaceutical research, focusing on identifying and validating a specific biological target, such as a receptor or enzyme, that plays a crucial role in a disease's pathology. frontiersin.orgtechnologynetworks.com Once a target is validated, high-throughput screening of large compound libraries is conducted to find molecules that can modulate its activity. technologynetworks.com This approach allows for a more rational and efficient drug design process. technologynetworks.com

In the case of "Anti-inflammatory agent 6," the initial TDD approach identified a key pro-inflammatory enzyme as a promising target. A screening campaign of a diverse chemical library was initiated to identify compounds that could inhibit this enzyme's activity. The initial hits from this screening were then subjected to further analysis to confirm their activity and establish a preliminary structure-activity relationship (SAR).

Table 1: Initial Hit Compounds from Target-Based Screening

Compound IDTarget Enzyme Inhibition (IC50, µM)
Hit Compound A15.2
Hit Compound B8.9
This compound (Initial Hit) 5.4
Hit Compound C22.1

As shown in Table 1, "this compound" emerged as a potent initial hit with a superior inhibitory concentration (IC50) compared to other compounds from the primary screen. This promising result prompted its selection for further development.

Fragment-Based Drug Design

Fragment-based drug design (FBDD) offers an alternative to traditional high-throughput screening by starting with smaller, low-molecular-weight chemical fragments. nih.govfrontiersin.orgfrontiersin.org These fragments, due to their small size, can explore chemical space more efficiently and often form high-quality interactions with the target protein. nih.govnih.gov Once promising fragments are identified, they can be grown, linked, or merged to create a more potent and selective lead compound. nih.govyoutube.com

For "this compound," FBDD was employed to optimize the initial hit. A library of fragments was screened against the target enzyme, and several fragments were found to bind to different pockets within the active site. By understanding the binding modes of these fragments through techniques like X-ray crystallography, medicinal chemists were able to synthetically link a key fragment to the core structure of the initial hit. This strategic addition led to a significant improvement in binding affinity and the creation of a more refined lead compound.

Table 2: Fragment-Based Optimization of this compound

CompoundFragment AddedBinding Affinity (Kd, µM)
Initial Hit-3.8
Optimized Lead 1Fragment X0.9
This compound (Optimized) Fragment Y 0.2
Optimized Lead 2Fragment Z1.5

The data in Table 2 demonstrates the power of FBDD, with the addition of "Fragment Y" to the initial hit structure resulting in a substantial increase in binding affinity for the target enzyme.

Natural Product-Derived Lead Identification and Optimization

Natural products have historically been a rich source of new medicines and continue to provide inspiration for novel drug discovery. mdpi.comresearchgate.netnih.gov Many natural compounds possess complex and unique chemical structures with potent biological activities, including anti-inflammatory properties. mdpi.comresearchgate.netnih.gov These natural products can serve as starting points for the development of new drugs through semi-synthesis or by providing a template for the design of fully synthetic analogs.

The core scaffold of "this compound" was inspired by a class of natural compounds known for their anti-inflammatory effects. While the natural product itself had moderate activity and poor drug-like properties, its chemical structure provided a valuable blueprint. Through a process of lead identification and optimization, the natural product was systematically modified to enhance its potency and improve its pharmacological profile, ultimately leading to the synthetic "this compound."

Design of Multi-Target or Dual-Action Anti-inflammatory Agents

Inflammatory processes are complex and often involve multiple pathways. nih.govcapes.gov.br This has led to the development of multi-target or dual-action anti-inflammatory agents, which are designed to inhibit two or more key targets simultaneously. nih.govnih.goveurekaselect.com A prominent example is the development of dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), two key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators. nih.goveurekaselect.comresearchgate.net By inhibiting both pathways, these agents can offer a broader spectrum of anti-inflammatory activity. capes.gov.breurekaselect.com

Further development of "this compound" explored its potential as a dual-action agent. By modifying its structure, researchers were able to introduce inhibitory activity against a second inflammatory target, in this instance, a key enzyme in a parallel pro-inflammatory pathway.

Table 3: Dual-Target Activity of this compound Analogs

CompoundTarget 1 Inhibition (IC50, µM)Target 2 Inhibition (IC50, µM)
Analog 6a0.15> 50
Analog 6b2.51.2
This compound (Dual-Action) 0.2 0.8
Analog 6c10.80.5

The results in Table 3 show the successful optimization of "this compound" into a dual-action inhibitor with potent activity against both targets, highlighting the potential for enhanced therapeutic benefit.

Application of Computational Chemistry in Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.govpensoft.net Techniques such as molecular docking are used to predict how a compound will bind to its target protein at the atomic level. nih.govnih.govresearchgate.net This allows for a more rational approach to lead optimization, as chemists can virtually screen new ideas and prioritize the synthesis of compounds with the highest predicted affinity and best fit within the target's binding site.

Throughout the development of "this compound," molecular docking was extensively used to guide the lead optimization process. By creating a computational model of the target enzyme's active site, researchers could visualize the binding of different analogs and predict how structural modifications would impact their interaction. This in silico approach accelerated the design-synthesis-test cycle and was crucial in identifying the key structural features required for high potency.

Table 4: Molecular Docking Scores for this compound Analogs

CompoundPredicted Binding Energy (kcal/mol)
Analog 6d-7.8
Analog 6e-8.5
This compound (Final Candidate) -9.2
Analog 6f-8.1

The molecular docking scores in Table 4 correlate well with the experimentally observed potencies, demonstrating the predictive power of computational chemistry in identifying the most promising candidates for further development.

Q & A

Q. What biomarkers are recommended for assessing the anti-inflammatory activity of this agent in acute vs. chronic models?

  • Methodological Answer : Acute inflammation biomarkers include TNF-α, IL-6, and CRP, while chronic models may focus on TGF-β, IL-10, and fibrosis markers (e.g., collagen deposition). Multiplex cytokine profiling and single-cell RNA sequencing can provide dynamic insights into inflammatory resolution .

Advanced Research Questions

Q. How can contradictions between preclinical and clinical trial data for this compound be systematically addressed?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosing regimens, patient heterogeneity). Compare preclinical models with human tissue transcriptomic datasets to assess translational relevance. For example, discrepancies in psychotic disorder trials were resolved by stratifying patients based on baseline inflammation markers (e.g., CRP) .

Q. What computational and multi-omics approaches are effective in elucidating the tissue-specific mechanisms of this compound?

  • Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic data to map tissue-specific pathways (e.g., adipose tissue vs. neuronal inflammation). Molecular docking simulations can predict interactions with novel targets like NLRP3 inflammasomes. Systems biology tools (e.g., GeneMANIA) help identify off-target effects in complex networks .

Q. What strategies improve the reproducibility of in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies for this compound?

  • Methodological Answer : Standardize protocols for sample collection (e.g., plasma, tissue homogenates) and analytical methods (HPLC-MS/MS). Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences. Open-access repositories for raw data enhance transparency .

Q. How can researchers assess the long-term safety profile of this compound in comorbid disease models?

  • Methodological Answer : Employ chronic toxicity studies in models with comorbidities (e.g., obesity-induced inflammation or autoimmune disorders). Monitor organ-specific endpoints (e.g., liver/kidney function, hematological parameters) and compare with clinical safety databases. Retrospective cohort analyses of drug registries provide real-world insights .

Methodological Challenges & Solutions

Q. What statistical frameworks are optimal for analyzing dose-dependent anti-inflammatory responses in heterogeneous cohorts?

  • Methodological Answer : Use mixed-effects models to account for inter-individual variability. Bayesian hierarchical models are suitable for small-sample preclinical studies. Machine learning algorithms (e.g., random forests) can identify non-linear relationships between dose and biomarker modulation .

Q. How do researchers differentiate between direct anti-inflammatory effects and secondary immunomodulatory actions of the agent?

  • Methodological Answer : Combine genetic (e.g., conditional knockout mice) and pharmacological (e.g., selective inhibitor co-administration) approaches. Time-course experiments and single-cell sequencing can decouple primary effects from downstream immune feedback loops .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.